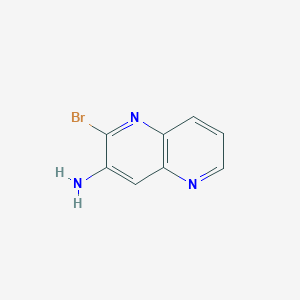

2-Bromo-1,5-naphthyridin-3-amine

CAS No.: 1219022-68-0

Cat. No.: VC3363764

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219022-68-0 |

|---|---|

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | 2-bromo-1,5-naphthyridin-3-amine |

| Standard InChI | InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 |

| Standard InChI Key | NBNQVKRXPHKTRW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=N2)Br)N)N=C1 |

| Canonical SMILES | C1=CC2=C(C=C(C(=N2)Br)N)N=C1 |

Introduction

Structural Characteristics and Classification

2-Bromo-1,5-naphthyridin-3-amine belongs to the 1,5-naphthyridine family, characterized by a bicyclic system with nitrogen atoms positioned at the 1 and 5 positions of the naphthyridine core. The compound features three key structural elements: the 1,5-naphthyridine scaffold, a bromine substituent at the 2-position, and an amino group at the 3-position. This arrangement creates a molecule with multiple reactive sites and unique electronic properties. The 1,5-naphthyridine system itself represents one of six possible isomeric naphthyridines, with the nitrogen atoms positioned para to each other in the fused ring system .

The presence of nitrogen atoms in the aromatic rings creates electron-deficient centers that influence the reactivity profile of the molecule. The bromine at position 2 serves as a potential leaving group for nucleophilic aromatic substitution reactions, while the amino group at position 3 provides nucleophilic character and opportunities for further functionalization. This juxtaposition of functional groups creates interesting synthetic opportunities and reactivity patterns that distinguish this compound from other naphthyridine derivatives.

Synthetic Approaches

Related Synthetic Routes

A reinvestigation of amination reactions of brominated 1,5-naphthyridines provides valuable insights into potential synthetic pathways. Research indicates that the amination of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia (KNH₂/NH₃) produces a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine derivatives . This suggests that similar amination conditions might be applicable to synthesize 2-Bromo-1,5-naphthyridin-3-amine from an appropriate precursor.

Physical and Chemical Properties

The presence of the bromine atom would increase the molecular weight and likely affect other physical properties such as melting point, boiling point, and solubility compared to the non-brominated analogue.

Chemical Reactivity

2-Bromo-1,5-naphthyridin-3-amine presents multiple reactive sites that define its chemical behavior:

-

The bromine at position 2 acts as a leaving group, making this position susceptible to nucleophilic aromatic substitution reactions.

-

The amino group at position 3 can participate in various transformations including acylation, alkylation, and diazotization.

-

The nitrogen atoms in the naphthyridine core influence the electron distribution, creating electron-deficient centers that affect reactivity.

The presence of nitrogen atoms in the pyridine rings generally deactivates electrophilic substitution compared to benzene analogues, while activating nucleophilic substitution reactions . This electronic effect helps explain the propensity of brominated naphthyridines to undergo nucleophilic substitution reactions, as observed in related compounds.

Reaction Mechanisms and Transformations

Nucleophilic Substitution Reactions

Research on related naphthyridines indicates that brominated derivatives undergo nucleophilic substitution via specific mechanisms. For instance, the amination of 2-bromo-1,5-naphthyridine proceeds via an S_N(AE) ipso substitution mechanism, rather than through alternative pathways such as the S_N(AE) teleprocess .

The substitution of the bromine atom in 2-Bromo-1,5-naphthyridin-3-amine would likely follow similar mechanistic pathways. The presence of the amino group at position 3 would influence the electronic distribution, potentially affecting the reactivity at position 2. This electronic effect could modulate the rate and selectivity of nucleophilic substitution reactions at the brominated position.

Functional Group Transformations

The amino group in 2-Bromo-1,5-naphthyridin-3-amine provides opportunities for various transformations:

-

Diazotization followed by various replacements (Sandmeyer-type reactions)

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Conversion to other functional groups through diazonium intermediates

These transformations would allow for further diversification of the naphthyridine scaffold, enabling the creation of libraries of related compounds with potentially diverse properties and applications.

N-Oxidation and Rearrangements

Research on 1,5-naphthyridines demonstrates that these compounds can undergo N-oxidation to form N-oxides, which can subsequently participate in rearrangement reactions . For instance, treatment of 1,5-naphthyridine with POCl₃ in the presence of peracids such as m-CPBA leads to chlorinated derivatives through N-oxide intermediates . These types of transformations could potentially be applied to 2-Bromo-1,5-naphthyridin-3-amine to access other functionalized derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume